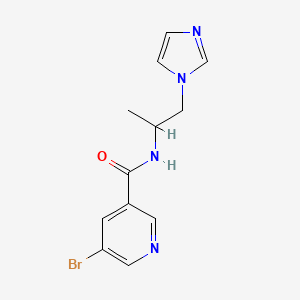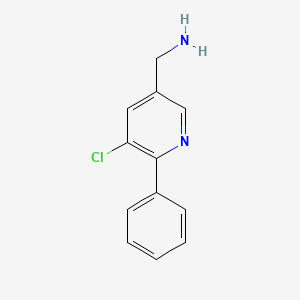
5-Amino-6-fluoro-2-methylnaphthalen-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-fluoro-2-methylnaphthalen-1-ol hydrochloride is an organic compound with the molecular formula C11H11ClFNO and a molecular weight of 227.66 g/mol . This compound is characterized by the presence of an amino group, a fluoro substituent, a methyl group, and a hydroxyl group on a naphthalene ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Amino-6-fluoro-2-methylnaphthalen-1-ol hydrochloride involves several steps. One common method includes the reaction of 6-fluoro-2-methylnaphthalene with an appropriate amine under controlled conditions to introduce the amino group. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl group, followed by the formation of the hydrochloride salt . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
5-Amino-6-fluoro-2-methylnaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-6-fluoro-2-methylnaphthalen-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoro-2-methylnaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
5-Amino-6-fluoro-2-methylnaphthalen-1-ol hydrochloride can be compared with other similar compounds, such as:
5-Amino-2-methylnaphthalen-1-ol hydrochloride: Lacks the fluoro substituent, which can affect its chemical reactivity and biological activity.
6-Fluoro-2-methylnaphthalen-1-ol: Lacks the amino group, which can influence its interactions with biological targets. The presence of both the amino and fluoro groups in this compound makes it unique and enhances its versatility in various applications.
Properties
Molecular Formula |
C11H11ClFNO |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
5-amino-6-fluoro-2-methylnaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C11H10FNO.ClH/c1-6-2-3-7-8(11(6)14)4-5-9(12)10(7)13;/h2-5,14H,13H2,1H3;1H |
InChI Key |
KKGOIGNCRDVEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C=C2)F)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)


methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)








